molecular formula C13H22N18 B12724406 N,N'-Bis(2-((4,6-diamino-1,3,5-triazin-2-yl)amino)ethyl)-1,3,5-triazine-2,4,6-triamine CAS No. 78326-97-3

N,N'-Bis(2-((4,6-diamino-1,3,5-triazin-2-yl)amino)ethyl)-1,3,5-triazine-2,4,6-triamine

Cat. No.: B12724406
CAS No.: 78326-97-3
M. Wt: 430.44 g/mol
InChI Key: AADKOQARFMAFHR-UHFFFAOYSA-N
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Description

N,N’-Bis(2-((4,6-diamino-1,3,5-triazin-2-yl)amino)ethyl)-1,3,5-triazine-2,4,6-triamine is a complex organic compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2-((4,6-diamino-1,3,5-triazin-2-yl)amino)ethyl)-1,3,5-triazine-2,4,6-triamine typically involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms with amino groups. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2-((4,6-diamino-1,3,5-triazin-2-yl)amino)ethyl)-1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where amino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazines with different functional groups.

Scientific Research Applications

N,N’-Bis(2-((4,6-diamino-1,3,5-triazin-2-yl)amino)ethyl)-1,3,5-triazine-2,4,6-triamine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an antimicrobial and antitumor agent.

    Medicine: Explored for its therapeutic properties, including its role in drug development.

    Industry: Utilized in the production of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of N,N’-Bis(2-((4,6-diamino-1,3,5-triazin-2-yl)amino)ethyl)-1,3,5-triazine-2,4,6-triamine involves its interaction with specific molecular targets and pathways. The compound’s multiple amino groups allow it to form hydrogen bonds and interact with various biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or antitumor effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Hexamethylmelamine: Known for its antitumor properties.

    2-Amino-4-morpholino-1,3,5-triazine: Used clinically to treat certain cancers.

    Hydroxymethylpentamethylmelamine: An active metabolite with therapeutic potential.

Uniqueness

N,N’-Bis(2-((4,6-diamino-1,3,5-triazin-2-yl)amino)ethyl)-1,3,5-triazine-2,4,6-triamine stands out due to its unique structure, which includes multiple triazine rings and amino groups. This structure imparts distinct chemical properties and potential applications that differentiate it from other triazine derivatives. Its versatility in undergoing various chemical reactions and its potential in diverse scientific fields make it a compound of significant interest.

Properties

CAS No.

78326-97-3

Molecular Formula

C13H22N18

Molecular Weight

430.44 g/mol

IUPAC Name

2-N-[2-[[4-amino-6-[2-[(4,6-diamino-1,3,5-triazin-2-yl)amino]ethylamino]-1,3,5-triazin-2-yl]amino]ethyl]-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C13H22N18/c14-5-23-6(15)26-10(25-5)19-1-3-21-12-29-9(18)30-13(31-12)22-4-2-20-11-27-7(16)24-8(17)28-11/h1-4H2,(H5,14,15,19,23,25,26)(H5,16,17,20,24,27,28)(H4,18,21,22,29,30,31)

InChI Key

AADKOQARFMAFHR-UHFFFAOYSA-N

Canonical SMILES

C(CNC1=NC(=NC(=N1)N)NCCNC2=NC(=NC(=N2)N)N)NC3=NC(=NC(=N3)N)N

Origin of Product

United States

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